8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Properties
IUPAC Name |
8-chloro-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-9-4-8-6-2-1-3-7(6)12(15)16-11(8)5-10(9)14/h4-5,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUGUSWOXYKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Sequential Cyclization
The Friedel-Crafts acylation serves as a foundational step for constructing the chromenone core. In this approach, a β-ketoester undergoes cyclization in the presence of a Lewis acid catalyst. For example, 8-chloro-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (a precursor to the target compound) is synthesized via Friedel-Crafts acylation of a substituted cyclopentene with acetyl chloride, followed by cyclization under acidic conditions . The propoxy group at position 7 is later hydrolyzed to yield the hydroxy substituent.
Key Reaction Conditions :
-
Catalyst: AlCl₃ or FeCl₃ (10–15 mol%)
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Solvent: Dichloromethane, 0°C to room temperature
This method prioritizes regioselectivity but requires subsequent deprotection steps to introduce the hydroxy group.
InBr3-Catalyzed Cyclization of Diazocarbonyl Compounds
Indium(III) bromide (InBr₃) catalyzes the cyclization of diazocyclohexane-1,3-diones with β-ketoesters to form γ-pyrone derivatives, a strategy adaptable to chromenone synthesis. For instance, refluxing 2-diazo-5,5-dimethylcyclohexane-1,3-dione with ethyl acetoacetate in toluene under N₂ produces cyclopenta-fused chromenones in yields up to 83% . Adapting this protocol, the chloro and hydroxy groups are introduced via pre-functionalized starting materials or post-cyclization modifications.
Optimized Parameters :
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Catalyst: InBr₃ (10 mol%)
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Temperature: Reflux (110°C)
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Solvent: Toluene
This method excels in stereochemical control but necessitates careful selection of diazo precursors to incorporate chloro and hydroxy substituents.
Protective groups mitigate undesired side reactions during functionalization. A reported synthesis of 7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves benzyloxy protection at position 7, followed by propyl group introduction and final deprotection . Applying this strategy, the hydroxy group is preserved as a benzyl ether during chlorination at position 8, with subsequent hydrogenolysis yielding the target compound.
Critical Steps :
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Benzyl protection of hydroxy group using benzyl bromide/K₂CO₃.
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Chlorination at position 8 via N-chlorosuccinimide (NCS).
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Pd/C-catalyzed hydrogenolysis for benzyl group removal.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Benzyl protection | 89 |
| Chlorination | 78 |
| Deprotection | 95 |
This approach ensures high functional group tolerance but adds synthetic steps .
Electrophilic Chlorination Strategies
Direct chlorination of the chromenone core is achieved using electrophilic reagents. For 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one , chlorine gas or NCS in acetic acid selectively substitutes position 8. A study on analogous compounds demonstrated that electron-donating groups at position 7 (e.g., hydroxy) direct electrophilic substitution to position 8 due to resonance stabilization .
Reaction Setup :
Side reactions, such as over-chlorination, are minimized by controlling stoichiometry and temperature.
Hydrolysis of Alkoxy Precursors
Alkoxy groups at position 7 are hydrolyzed to hydroxy groups under acidic or basic conditions. For example, 8-chloro-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is treated with HBr in acetic acid to cleave the propoxy group, yielding the target compound . Alternative conditions include BBr₃ in dichloromethane at −78°C for acid-sensitive substrates.
Deprotection Efficiency :
| Condition | Yield (%) |
|---|---|
| HBr/AcOH, 60°C, 6h | 82 |
| BBr₃/DCM, −78°C, 2h | 91 |
The choice of reagent depends on substrate stability and scalability requirements .
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibits significant biological activities , including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate selective cytotoxicity towards cancer cell lines, highlighting its potential in cancer therapy.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme regulation is critical.
Research Applications
The compound's unique structural features allow it to be utilized in various research applications:
- Pharmacological Studies : Used to explore new therapeutic avenues for diseases such as cancer and bacterial infections.
- Biochemical Assays : Employed in enzyme inhibition assays to identify potential drug candidates.
- Molecular Docking Studies : Facilitates the understanding of interactions between the compound and biological targets at the molecular level.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Antimicrobial, anticancer |
| 8-Chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | Methoxy group instead of hydroxy | Similar biological activities |
| Coumarin | Basic structure without substitutions | Anticoagulant properties |
| 7-Hydroxyflavone | Hydroxy group on a flavonoid structure | Antioxidant properties |
The unique chloro and hydroxy substitutions in this compound may enhance its biological activity compared to other similar compounds.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study assessed the efficacy against Mycobacterium tuberculosis, revealing significant antibacterial activity with an IC50 value indicating effective inhibition.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells.
- Enzyme Inhibition Profiles : Detailed analyses showed that the compound had inhibitory effects on acetylcholinesterase (AChE) with an IC50 value comparable to established inhibitors.
Data Table of Biological Activities
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Mechanism of Action
The mechanism of action of 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Key Findings :
- Solubility : Methoxy groups (CID 978411) enhance polarity, favoring aqueous solubility .
- Electronic Effects : Chlorine and nitro groups (e.g., in 6157-93-3) introduce electron-withdrawing effects, which may influence binding to biological targets .
Modifications to the Cyclopenta[c]chromenone Core
Variations in the fused ring system or additional substituents significantly alter molecular rigidity and bioactivity:
Biological Activity
8-Chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a compound of interest due to its potential biological activities. This compound, which belongs to the class of chromones, has been studied for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article synthesizes available research findings on the biological activity of this compound, providing a comprehensive overview supported by data tables and case studies.
- Molecular Formula : C₁₂H₉ClO₃
- Molecular Weight : 236.65 g/mol
- CAS Number : 53391-77-8
- MDL Number : MFCD01472190
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that chromone derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 8-Chloro-7-hydroxy-cyclopenta | TBD | |
| Similar Chromone Derivative A | 25 | |
| Similar Chromone Derivative B | 30 |
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses.
Case Study: Inhibition of TNF-alpha Production
In a controlled laboratory setting, cells treated with this compound showed a significant reduction in TNF-alpha levels compared to untreated controls. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Apoptosis induction | |
| HeLa (Cervical Cancer) | TBD | Mitochondrial dysfunction | |
| A549 (Lung Cancer) | TBD | Cell cycle arrest |
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features that allow interaction with various molecular targets. The presence of the hydroxyl group is particularly significant for its antioxidant and anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
